molecular formula C8H12O B157194 3-Isopropyl-2-cyclopenten-1-one CAS No. 1619-28-9

3-Isopropyl-2-cyclopenten-1-one

Cat. No. B157194
CAS RN: 1619-28-9
M. Wt: 124.18 g/mol
InChI Key: OGHGFNURIXNXEM-UHFFFAOYSA-N
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Description

3-Isopropyl-2-cyclopenten-1-one, also known as 3-propan-2-ylcyclopent-2-en-1-one, is a chemical compound with the molecular formula C8H12O . It is not used for fragrances or flavors .


Synthesis Analysis

2-Cyclopentenones, which include 3-Isopropyl-2-cyclopenten-1-one, can be synthesized in a number of ways. One of the routes involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . The acid-catalyzed dehydration of cyclopentanediols also affords cyclopentenone .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-2-cyclopenten-1-one consists of a cyclopentenone ring with an isopropyl group attached to the 3rd carbon . The molecular weight of this compound is 124.18284000 .


Chemical Reactions Analysis

As an enone, 2-cyclopentenone, a related compound, undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .


Physical And Chemical Properties Analysis

3-Isopropyl-2-cyclopenten-1-one is soluble in water, with a solubility of 1373 mg/L at 25 °C . It has an assay of 95.00 to 100.00 .

Scientific Research Applications

Isomerization Reactions

Research by Gelmi, Pocar, and Trimarco (1987) in Tetrahedron explored the isomerization reactions of substituted 3-cyclopenten-1-ones, which are chemically related to 3-Isopropyl-2-cyclopenten-1-one. They found that these compounds could be isomerized under various conditions, demonstrating a high degree of stereoselectivity in the process (Gelmi, Pocar, & Trimarco, 1987).

Michael-Type Addition Reactions

Van Axel Castelli et al. (1999) studied the Michael-type addition reactions of benzenethiol to 2-cyclopenten-1-one and its derivatives, showing reversibility in chloroform solution. This research in The Journal of Organic Chemistry highlights the impact of methyl groups on these reactions and their outcomes (Van Axel Castelli et al., 1999).

Photochromic Properties

Uchida et al. (1999) in Chemistry Letters discussed the introduction of isopropyl substituents to benzothiophene rings, which increased the quantum yield of the cyclization reaction. This research provides insights into the impact of substituents on the photochromic properties of certain compounds (Uchida et al., 1999).

Gas-Phase Reactions with Hydroxyl Radicals

Hakola, Shorees, Arey, and Atkinson (1993) identified 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions of β-phellandrene with OH radicals and ozone. This study, published in Environmental Science & Technology, contributes to understanding the atmospheric chemistry of hydrocarbons (Hakola et al., 1993).

Cyclopentannulation with Ketones

Hiyama et al. (1981) in the Bulletin of the Chemical Society of Japan described a regio- and stereoselective cyclopentannulation process with ketones. This methodology is relevant for synthesizing derivatives of cyclopentenones, including 3-Isopropyl-2-cyclopenten-1-one (Hiyama et al., 1981).

Chirality in Synthesis

Bonikowski et al. (2009) utilized 3-Isopropyl-2-cyclopenten-1-one in the synthesis of enantiomerically pure hydroindene building blocks, as reported in Tetrahedron-Asymmetry. This highlights its use in chiral synthesis (Bonikowski et al., 2009).

properties

IUPAC Name

3-propan-2-ylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(2)7-3-4-8(9)5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGFNURIXNXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-2-cyclopenten-1-one

Synthesis routes and methods I

Procedure details

In the process, however, a relatively greater number of steps have to be pursued up to the course of synthesis of sabina ketone (6). In addition, since sabine ketone is obtainable from the starting material 3-isopropyl-2-cyclopenten-1-one only in about 57% yield, the total yield of sabinene hydrate results in lower value. Moreover, according to the process, operations and works are complicated and laborious, as it requires isolation procedures for each intermediate. Further, it is necessary to use valuable reagents and chromate compound hazardous in handling. Therefore, sabinene hydrates cannot be produced efficiently or economically, in particular, in large scale. Furthermore, by the process, cis-sabinene hydrate (formula 8) is produced preferentially and trans-sabinene hydrate (formula 7) appears only in a considerably minor amount. That is to say, a ratio of formation of trans-compound to cis-compound is 1:8.5, so that the process does not suit an industrial synthesis of trans-sabinene hydrate. Also, yield of trans- and cis-sabinene hydrates from sabina ketone is about 11%, and yield from 3-isopropyl-2-cyclopenten-1-one is about 6.3%.
Name
trans-sabinene hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formula 7
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trans-sabinene hydrate
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trans- and cis-sabinene hydrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Isopropylmagnesium chloride (5 mL, 10 mmol, 2 M in diethyl ether) was placed in a dry flask and cooled to 0° C. 3-Ethoxycyclopentenone (0.88 g, 7 mmol) was added dropwise to the solution of the Grignard reagent, and the resulting mixture was stirred at room temperature for 23 h. At this point, 1 M HCl (15 mL) was added gradually, the aqueous phase was separated and extracted 3×with diethyl ether. The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo. The product was purified first by Kugelrohr distillation (0.1 torr, 120° C.), then by flash chromatography (1:1 pentane:ether) to afford the product as a colorless liquid (0.171 g, 20%). Spectroscopic data were consistent with previously reported data for this compound.7
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-2-cyclopenten-1-one
Reactant of Route 2
3-Isopropyl-2-cyclopenten-1-one
Reactant of Route 3
3-Isopropyl-2-cyclopenten-1-one
Reactant of Route 4
3-Isopropyl-2-cyclopenten-1-one
Reactant of Route 5
3-Isopropyl-2-cyclopenten-1-one
Reactant of Route 6
3-Isopropyl-2-cyclopenten-1-one

Citations

For This Compound
8
Citations
IF Grigoras, RE Stroe, IM Sintamarean… - Bioresource …, 2017 - Elsevier
A major challenge for the implementation of hydrothermal liquefaction (HTL) as a continuous process is the formulation of lignocellulosic feedstock, which is prone to phase separation …
Number of citations: 31 www.sciencedirect.com
RS Childress - 1996 - search.proquest.com
… 5% of 3-isopropyl-2-cyclopenten-1-one (79). The formation of 78 was easily explained using the zwitterionic transition state hypothesis as shown below. Compound 79 was found to be …
Number of citations: 3 search.proquest.com
WB Lunsford - 1973 - search.proquest.com
… 0lhexan-2-one to 3-isopropyl-2-cyclopenten-1-one [ 6 ]. Though only brief considerations of mechanism were given for these photolyses at that time, later investigations of the vapor …
Number of citations: 2 search.proquest.com
S Li, Y Huang, L Liu, F Zhang, H Ao… - … and Alternative Medicine, 2023 - hindawi.com
Objective. Magnoliae officinalis cortex (MOC) is one of the most frequently used traditional Chinese medicine (TCM) for the treatment of acute pancreatitis (AP). Magnolia volatile oil (…
Number of citations: 8 www.hindawi.com
JU Ewansiha - European Journal of Biology and Biotechnology, 2020 - ejbio.org
The development of antibiotic resistance by pathogenic microorganisms have necessitated the quest for alternative drug therapy. The efficacy and safety of extract from Citrus limon for …
Number of citations: 5 ejbio.org
CM Moscowitz - 1978 - books.google.com
The Industrial Environmental Research Laboratory (IERL) of the US Environmental Protection Agency (EPA) has the responsibility for insuring that pollution control technology is …
Number of citations: 19 books.google.com
RS Childress - 1996 - shareok.org
… of 3-isopropyl-2-cyclopenten-1-one (79). The formation of 78 was easily explained using the zwitterionic transition state hypothesis as shown below. Compound 79 was found to be a …
Number of citations: 0 shareok.org
AC Design, BC Design, CFB Design… - Organic Chemicals …, 2018 - books.google.com
… Butytone Dimethylcyclohexanone X x 3-Isopropyl-2-cyclopenten-1-one 2, 4-Dimethyl-4-cyclohexen-1-one Trincthylcyclopentanone 3, 6-Octanedione 3, 5, 5-Trimethyl-2-cyclohexen-1-…
Number of citations: 0 books.google.com

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